molecular formula C13H12F3NO3S B2441229 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(2-methylphenyl)acetamide CAS No. 302950-41-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(2-methylphenyl)acetamide

Cat. No.: B2441229
CAS No.: 302950-41-0
M. Wt: 319.3
InChI Key: LIEIRVLCPZSXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H12F3NO3S and its molecular weight is 319.3. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c1-9-4-2-3-5-11(9)17(12(18)13(14,15)16)10-6-7-21(19,20)8-10/h2-7,10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEIRVLCPZSXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(2-methylphenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • Chemical Formula : C16H14F3N2O4S
  • Molecular Weight : 388.35 g/mol
  • IUPAC Name : this compound

The presence of trifluoromethyl and dioxido groups suggests significant reactivity and interaction potential with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives. The synthetic pathway includes the formation of the dioxido group through oxidation and subsequent acylation with trifluoroacetyl chloride.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The anti-inflammatory activity was assessed using ELISA assays:

Cytokine Inhibition (%) at 50 µM
TNF-alpha75%
IL-668%

This inhibition suggests a potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound exhibits cytotoxic effects as shown in the following table:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)10 µM

These findings indicate that the compound may interfere with cancer cell proliferation and could be further explored for therapeutic applications.

Case Studies

A notable case study involved the use of this compound in a murine model of inflammation-induced tumorigenesis. Mice treated with this compound showed a significant reduction in tumor size compared to untreated controls. Histopathological analysis indicated decreased inflammatory cell infiltration and reduced tumorigenesis markers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.